8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative characterized by bromo and chloro substituents at positions 8 and 7, respectively, on the aromatic ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Tetrahydroisoquinolines are pivotal in medicinal chemistry due to their structural resemblance to neurotransmitters, making them valuable scaffolds for drug discovery.
Properties
IUPAC Name |
8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-9-7-5-12-4-3-6(7)1-2-8(9)11;/h1-2,12H,3-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSMWPIXZJMWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Br)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230807-08-4 | |
| Record name | 8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination and chlorination of 1,2,3,4-tetrahydroisoquinoline. The process begins with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. Following bromination, the compound undergoes chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully hydrogenated isoquinoline compounds.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to modulate neurotransmitter systems effectively, making it a candidate for developing treatments for conditions such as:
Case Study: Neurological Applications
Research has shown that derivatives of tetrahydroisoquinoline compounds can enhance the efficacy of drugs aimed at treating depression and anxiety. For instance, studies on similar compounds have demonstrated their potential to inhibit monoamine oxidase, an enzyme linked to mood regulation .
Neuroscience Research
In neuroscience, 8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized to investigate the mechanisms of action for various neurotransmitters. It aids researchers in understanding how alterations in neurotransmitter levels can affect mood and behavior.
Example Research Findings
A study explored the effects of tetrahydroisoquinoline derivatives on serotonin receptors, revealing that modifications in their structure could lead to varying degrees of receptor activation. This insight is critical for designing drugs that target specific pathways involved in mood disorders .
Organic Synthesis
The compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules essential in drug discovery.
Synthetic Pathways
- Pomeranz-Fritsch Reaction : A method used to synthesize 8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline from substituted benzaldehydes and amines.
- Cyclization Reactions : These reactions allow for the formation of new carbon-carbon bonds, facilitating the synthesis of diverse molecular architectures .
Biochemical Assays
This compound is employed in biochemical assays to evaluate the biological activity of new compounds. This application is crucial for identifying promising drug candidates during early-stage drug development.
Application Example
In one study, researchers utilized this compound to assess the inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated significant potential for further development into therapeutic agents .
Material Science
The compound also finds applications in material science, particularly in developing novel materials with tailored properties. Its chemical structure allows it to be incorporated into polymers and other materials used in various industrial applications.
Material Properties
Research has indicated that incorporating 8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline into polymer matrices can enhance mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of neurotransmitter systems by binding to receptors, thereby influencing signal transduction pathways. This modulation can result in various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Key Comparison Criteria
- Substituent Type and Position : Halogens (Br, Cl, F), methyl, methoxy, or nitro groups influence electronic effects, lipophilicity, and steric hindrance.
- Molecular Weight and Formula : Impacts solubility, bioavailability, and synthetic complexity.
- Similarity Scores : Structural resemblance based on scaffold and substituent alignment.
Table 1: Comparative Analysis of Structural Analogs
*Target compound; †Estimated (see calculation in text).
Detailed Findings
Halogenation Patterns: The target compound’s dual bromo-chloro substitution is rare among analogs. Most compounds feature single halogens (e.g., 7-bromo or 8-bromo derivatives) .
Electronic and Steric Effects :
- Nitro groups (e.g., 104737-00-0) introduce strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions but reducing stability .
- Methoxy groups (e.g., 6,7-dimethoxy analog) enhance solubility via hydrogen bonding but may limit membrane permeability .
Structural Similarity: 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl (CAS 220247-73-4) shares the highest similarity score (1.00) with the target compound due to identical scaffolds, but diverges in substituent type and position .
Synthetic Considerations :
Biological Activity
8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 2230807-08-4) is a synthetic compound belonging to the class of tetrahydroisoquinolines (THIQs). This compound has attracted attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₈BrClN
- Molecular Weight : 282.99 g/mol
- CAS Number : 2230807-08-4
1. Anticancer Activity
Research has demonstrated that THIQ derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds similar to 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline can inhibit the growth of various cancer cell lines:
These findings suggest that the compound may induce apoptosis and disrupt cell cycle progression in cancer cells.
2. Antimicrobial Activity
The compound has also shown promising results against various bacterial strains. A comparative analysis indicates its effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 45 µg/mL | 30 |
| K. pneumoniae | 45 µg/mL | 19 |
These results highlight its potential as an antibacterial agent comparable to standard antibiotics like ceftriaxone .
3. Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective properties. Studies on related compounds indicate that they may help mitigate neurodegenerative disorders by reducing oxidative stress and inflammation in neuronal cells . The specific mechanisms include:
- Inhibition of pro-inflammatory cytokines.
- Protection against neuronal apoptosis.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Cell Signaling Pathways : They can influence pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival.
- Induction of Apoptosis : Many studies report that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Recent studies have explored the therapeutic potential of THIQ derivatives in various models:
- Breast Cancer Model : A study demonstrated that a THIQ derivative significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Neurodegenerative Disease Model : In a mouse model for Alzheimer's disease, administration of a similar THIQ compound resulted in improved cognitive function and reduced amyloid plaque formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
